8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl-
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Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidinones. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles. Catalysts such as acetic acid, PEG-400, and nanomagnetic sulfated zirconia are used to enhance the reaction efficiency and yield . The use of microwave irradiation further reduces reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- involves its interaction with various molecular targets. It is known to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, resulting in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Thieno[2,3-d]pyrimidines: Exhibits potent antibacterial properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their anti-inflammatory and analgesic activities.
Uniqueness
What sets 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- apart is its unique combination of the thiadiazole and thienopyrimidine moieties. This structural feature contributes to its broad spectrum of biological activities and makes it a versatile compound for various scientific applications .
Properties
CAS No. |
103357-77-3 |
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Molecular Formula |
C15H11N3OS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
11-ethyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS2/c1-2-12-17-18-14(19)10-8-11(9-6-4-3-5-7-9)20-13(10)16-15(18)21-12/h3-8H,2H2,1H3 |
InChI Key |
KDCRROITEJFWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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